

AZ10606120 Dihydrochloride: A Comparative Guide to Receptor Cross-Reactivity

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Compound of Interest		
Compound Name:	AZ10606120 dihydrochloride	
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AZ10606120 dihydrochloride is a potent and highly selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegeneration.[1][2][3] This guide provides a comprehensive comparison of AZ10606120's cross-reactivity with other receptors, supported by available experimental data and detailed methodologies, to assist researchers in its effective application.

High Selectivity for the P2X7 Receptor

AZ10606120 is consistently reported to be a non-competitive, negative allosteric modulator of the P2X7R with a high degree of selectivity.[1][4] Studies have demonstrated that it binds to the P2X7R with an IC50 of approximately 10 nM.[1] A key characteristic of AZ10606120 is its remarkable selectivity for the P2X7R over other subtypes of the P2X receptor family.[2][5]

One study highlighted that AZ10606120 exhibits over 1000-fold greater selectivity for the P2X7R compared to other P2X receptors.[1] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects mediated by other P2X channels, thereby enabling more precise investigation of P2X7R function.

While extensive cross-reactivity data from broad screening panels against a wide range of unrelated receptors (such as GPCRs and kinases) are not publicly available, the existing literature strongly supports the high selectivity of AZ10606120 for its primary target.





Comparison with Other P2X7R Antagonists

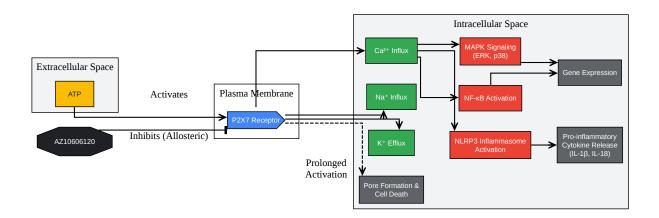
To provide a clearer perspective on its performance, the following table compares the inhibitory potency of AZ10606120 with other commonly used P2X7R antagonists.

Antagonist	IC50 for P2X7R	Selectivity Profile
AZ10606120	~10 nM[1]	Over 1000-fold selective for P2X7R over other P2X receptors.[1]
Brilliant Blue G (BBG)	~200 nM[1]	Non-selective, also known to inhibit other P2X receptors.
Oxidized ATP (oATP)	High μM range	Irreversible antagonist with known off-target effects.
A-740003	18-40 nM	Potent and selective P2X7R antagonist.
JNJ-47965567	~30 nM	Potent and selective P2X7R antagonist.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. As a non-competitive antagonist, AZ10606120 binds to an allosteric site on the receptor, preventing these downstream effects.[2]





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P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120

Experimental Protocols

The selectivity and potency of AZ10606120 are typically assessed using functional assays that measure the consequences of P2X7R activation.

YO-PRO-1 Uptake Assay

This assay is a common method to assess P2X7R-mediated pore formation.

Principle: Prolonged activation of P2X7R leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. The fluorescent dye YO-PRO-1 can enter the cell through this pore and intercalate with DNA, leading to a significant increase in fluorescence. Antagonists of P2X7R will inhibit this dye uptake.[2]

Protocol:



- Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with P2X7R, or cell lines endogenously expressing the receptor like THP-1 or J774A.1) in a 96well plate.
- Compound Incubation: Pre-incubate the cells with varying concentrations of AZ10606120 or other test compounds for a specified period (e.g., 15-30 minutes).
- Dye and Agonist Addition: Add YO-PRO-1 dye to the wells, followed by the addition of a P2X7R agonist, such as ATP or BzATP, at a concentration known to induce pore formation (typically in the high micromolar to millimolar range).[2]
- Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: The inhibitory effect of AZ10606120 is determined by quantifying the reduction in YO-PRO-1 uptake in the presence of the antagonist compared to the agonistonly control. IC50 values are calculated from concentration-response curves.



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